molecular formula C11H9FN2O B2951410 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one CAS No. 1019073-03-0

1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one

Cat. No.: B2951410
CAS No.: 1019073-03-0
M. Wt: 204.204
InChI Key: UYIKTGLFDZSSID-UHFFFAOYSA-N
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Description

1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one is a chemical compound with the molecular formula C11H9FN2O. It is characterized by the presence of a fluoro-substituted phenyl ring and a pyrazole moiety, making it a compound of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 2-fluoroacetophenone with hydrazine hydrate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in ethanol as a solvent, and the product is purified by recrystallization.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluoro group enhances the compound’s binding affinity and stability . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it could modulate biological processes by binding to active sites of enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-chloro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one
  • 1-[2-bromo-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one
  • 1-[2-iodo-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one

Uniqueness

1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and binding affinity compared to its chloro, bromo, and iodo analogs .

Properties

IUPAC Name

1-(2-fluoro-6-pyrazol-1-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8(15)11-9(12)4-2-5-10(11)14-7-3-6-13-14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIKTGLFDZSSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1F)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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